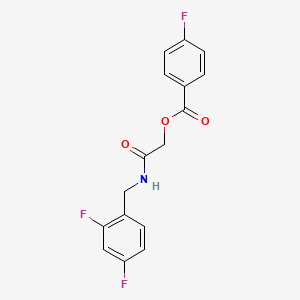

2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-fluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated benzothiazoles involves modifications to the Jacobsen cyclization process, which allows for the production of pure samples of target compounds, including those with antitumor properties . The synthesis of co-crystals of 2-aminobenzothiazol with 4-fluorobenzoic acid has also been reported, which involves elemental analyses and spectral studies . These methods could potentially be adapted for the synthesis of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-fluorobenzoate.

Molecular Structure Analysis

The molecular structure of a co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid has been characterized using single-crystal X-ray diffraction analysis, revealing a monoclinic space group and a detailed crystal structure stabilized by hydrogen bonds . This information is valuable for understanding the molecular interactions and stability of similar compounds.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-fluorobenzoate. However, the antitumor activity of related fluorinated benzothiazoles suggests that such compounds can interact with biological systems, potentially through mechanisms involving cytochrome P450 CYP1A1 induction .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds in the papers include their cytotoxicity against various human cell lines, with some compounds showing potent broad-spectrum activity . The crystal structure analysis provides data on the crystallographic parameters and density, which are important for understanding the physical properties of these compounds . The antidiabetic activity of related benzothiazoles has also been screened, indicating potential therapeutic applications .

Applications De Recherche Scientifique

Antitumor Properties and Cytotoxic Effects

Fluorinated Benzothiazoles : A study highlighted the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, demonstrating potent cytotoxicity in sensitive human breast cancer cell lines (MCF-7, ER+ and MDA 468, ER-) but showing inactivity against PC 3 prostate, nonmalignant HBL 100 breast, and HCT 116 colon cells. The study indicates a focus on pharmaceutical and preclinical development due to these properties (Hutchinson et al., 2001).

Bioactivity of Fluorine Compounds : Another study on the synthesis and bioactivity of fluorine compounds containing isoxazolylamino and phosphonate groups showed moderate anticancer activity in vitro, indicating the potential utility of such compounds in cancer research (Song et al., 2005).

DNA Adduct Formation

- Generation of DNA Adducts : Research on 2-(4-aminophenyl)benzothiazoles, which share structural similarities with 2-((2,4-Difluorobenzyl)amino)-2-oxoethyl 4-fluorobenzoate, has shown that these compounds generate DNA adducts in sensitive tumor cells both in vitro and in vivo, indicating a mechanism through which they exert cytotoxic effects. Specifically, DNA adducts form only in sensitive tumor cells, highlighting a potential mechanism of action for antitumor specificity (Leong et al., 2003).

Mechanism of Action

- Aryl Hydrocarbon Receptor Signaling Pathway : The effectiveness of 2-(4-aminophenyl)benzothiazoles is also tied to the aryl hydrocarbon receptor (AhR) signaling pathway. A study demonstrated that a fully functional AhR signaling pathway is essential for the induction of cytotoxicity by these compounds in MCF-7 wild-type sensitive cells, suggesting that activation of this pathway is an important aspect of their antitumor activity. This pathway's role in drug metabolism and response to environmental toxins provides a unique angle for exploring the therapeutic potential of such compounds (Trapani et al., 2003).

Propriétés

IUPAC Name |

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO3/c17-12-4-1-10(2-5-12)16(22)23-9-15(21)20-8-11-3-6-13(18)7-14(11)19/h1-7H,8-9H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWXHPNHLSLMAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC(=O)NCC2=C(C=C(C=C2)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-dimethylamino-meth-(E)-ylidene]-2,4-difluorobenzamide](/img/structure/B2507082.png)

![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)

![2-((3-(4-(m-tolyl)piperazine-1-carbonyl)phenyl)amino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2507097.png)

![Tert-butyl (1R,2S,6S,7R)-8-oxo-4-azatricyclo[5.2.2.02,6]undecane-4-carboxylate](/img/structure/B2507098.png)

![N-(2-Methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2507103.png)